Di-tert-butyl Disulfide: A Comprehensive Technical Guide
Di-tert-butyl Disulfide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the physical and chemical properties of di-tert-butyl disulfide. It is designed to be a critical resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, key data, and visualizations to support laboratory work and advance scientific understanding.
Core Physical and Chemical Properties
Di-tert-butyl disulfide, a symmetrical disulfide, is a valuable reagent in organic synthesis. Its bulky tert-butyl groups confer unique steric and electronic properties that are leveraged in a variety of chemical transformations.
Physical Properties
A summary of the key physical properties of di-tert-butyl disulfide is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental setups.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈S₂ | [1] |
| Molecular Weight | 178.36 g/mol | [1] |
| Appearance | Clear, pale yellow to yellow liquid | [2] |
| Odor | Stench | [2] |
| Density | 0.93 g/cm³ at 20 °C | [3] |
| Melting Point | -5 °C | [3] |
| Boiling Point | 198 - 204 °C | [2] |
| Flash Point | 62 °C (closed cup) | [2] |
| Vapor Pressure | 68.9 hPa at 37.7 °C | [3] |
| Solubility | Insoluble in water | [2] |
Chemical Properties and Reactivity
Di-tert-butyl disulfide serves as an important intermediate in organic synthesis.[4] It is a key raw material for the synthesis of compounds containing disulfide bonds, such as sulfinyl and oxythio compounds.[4] In industrial applications, it is utilized as a vulcanizing agent for rubber and elastomers.[4]
The disulfide bond in di-tert-butyl disulfide can be cleaved under various conditions, making it a useful source of the tert-butylthio moiety. It undergoes oxidation in the presence of hydrogen peroxide, catalyzed by bis(acetylacetonato)oxovanadium and a chiral Schiff-base ligand.[5] The compound can also react with organometallic reagents, such as Grignard reagents, which act as nucleophiles attacking the sulfur-sulfur bond.[6][7][8]
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of di-tert-butyl disulfide, intended to be directly applicable in a laboratory setting.
Synthesis of Di-tert-butyl Disulfide
A common and efficient method for the synthesis of di-tert-butyl disulfide is the oxidation of tert-butyl mercaptan.[4]
Method: Oxidation of tert-Butyl Mercaptan with Hydrogen Peroxide
This method provides a clean synthesis route with a high conversion rate.[9]
-
Materials:
-
tert-Butyl mercaptan
-
Cuprous chloride (CuCl) or Cupric chloride (CuCl₂) (catalyst)
-
Acetone (B3395972) (solvent)
-
30% Hydrogen peroxide (H₂O₂) (oxidant)
-
Nitrogen gas (for inert atmosphere)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
-
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with tert-butyl mercaptan, the copper chloride catalyst, and acetone. The molar ratio of tert-butyl mercaptan to catalyst to hydrogen peroxide should be approximately 1:0.001-0.01:0.5-0.75.[9] The volume ratio of acetone to tert-butyl mercaptan should be between 1:1 and 9:1.[9]
-
Place the flask in an ice bath to maintain the reaction temperature between -20 °C and 70 °C.[9]
-
Under a nitrogen atmosphere and with vigorous stirring, add the hydrogen peroxide dropwise from the dropping funnel.
-
Allow the reaction to proceed for the required time, monitoring the consumption of the starting material by a suitable method (e.g., TLC or GC).
-
Upon completion, the reaction mixture is worked up by filtering to remove the catalyst, followed by removal of acetone under reduced pressure. The resulting oil phase is separated to yield di-tert-butyl disulfide.[9]
-
-
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of di-tert-butyl disulfide.
Purification by Vacuum Distillation
Crude di-tert-butyl disulfide can be purified by vacuum distillation to remove impurities.[10]
-
Apparatus:
-
Standard vacuum distillation setup (distilling flask, condenser, receiving flask)
-
Vacuum pump
-
Heating mantle with a stirrer
-
Thermometer
-
-
Procedure:
-
Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.
-
Place the crude di-tert-butyl disulfide in the distilling flask.
-
Begin stirring and gradually apply vacuum to the system.
-
Once the desired pressure is reached, slowly heat the distilling flask using the heating mantle.
-
Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point of di-tert-butyl disulfide is 91-96 °C at 10 mmHg.[10]
-
After the distillation is complete, cool the system to room temperature before releasing the vacuum.
-
-
Diagram of Purification Workflow:
Caption: Workflow for the purification of di-tert-butyl disulfide.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of di-tert-butyl disulfide and identifying any impurities.[11]
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5MS or equivalent)
-
Helium carrier gas
-
-
Sample Preparation:
-
Dilute a small amount of the purified di-tert-butyl disulfide in a suitable solvent (e.g., ethyl acetate (B1210297) or hexane).
-
-
GC-MS Parameters (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
Carrier Gas Flow Rate: 1 mL/min (constant flow)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
-
-
Data Analysis:
-
The retention time of the di-tert-butyl disulfide peak can be used for identification.
-
The mass spectrum will show a characteristic fragmentation pattern, including the molecular ion peak (m/z 178) and fragments corresponding to the loss of tert-butyl and sulfur moieties.
-
-
Diagram of Analytical Workflow:
Caption: Workflow for the GC-MS analysis of di-tert-butyl disulfide.
Role in Drug Development
Di-tert-butyl disulfide is a reagent used in the synthesis of pharmacologically active molecules. A notable example is its use in the preparation of Velneperit, a neuropeptide Y (NPY) Y5 receptor antagonist that has been investigated for the treatment of obesity.[12]
While di-tert-butyl disulfide itself is not known to be directly involved in biological signaling pathways, its utility as a building block in the synthesis of drug candidates highlights its importance in the drug discovery and development process.
Safety and Handling
Di-tert-butyl disulfide is a combustible liquid and is toxic to aquatic life with long-lasting effects.[13] It should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13] Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a cool, well-ventilated place away from heat, sparks, and open flames.[2]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[13] Do not allow the product to enter drains.[13]
Spectroscopic Data
The structural characterization of di-tert-butyl disulfide is confirmed by various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is simple due to the molecule's symmetry, showing a single sharp singlet for the 18 equivalent protons of the two tert-butyl groups.
-
¹³C NMR: The carbon NMR spectrum will show two signals: one for the quaternary carbons and one for the methyl carbons of the tert-butyl groups.[14]
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic C-H stretching and bending vibrations for the alkyl groups.
-
Mass Spectrometry: The mass spectrum shows a molecular ion peak at m/z 178, along with characteristic fragmentation patterns.[1]
This comprehensive guide provides essential information and protocols for the safe and effective use of di-tert-butyl disulfide in a research and development setting. By adhering to these guidelines, scientists can confidently utilize this versatile reagent in their synthetic endeavors.
References
- 1. Di-tert-butyl disulfide [webbook.nist.gov]
- 2. fishersci.com [fishersci.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Page loading... [guidechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 8. youtube.com [youtube.com]
- 9. CN101838228B - Clean synthesis method for di-tert-butyl disulfide - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Application of Di-tert-butyl disulfide_Chemicalbook [chemicalbook.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. Di-tert-butyl disulfide(110-06-5) 13C NMR spectrum [chemicalbook.com]


